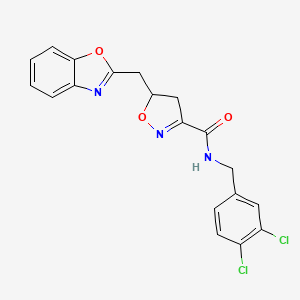![molecular formula C17H21NO4 B11464765 (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11464765.png)
(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one: is a complex organic compound characterized by its bicyclic structure and the presence of a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized using a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.
Introduction of the trimethoxyphenyl group: This step involves the reaction of the bicyclic core with a trimethoxybenzaldehyde derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can engage in π-π interactions, while the bicyclic core provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Disilane-bridged architectures
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of a bicyclic core and a trimethoxyphenyl group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C17H21NO4/c1-20-14-9-11(10-15(21-2)17(14)22-3)8-13-16(19)12-4-6-18(13)7-5-12/h8-10,12H,4-7H2,1-3H3/b13-8- |
InChI Key |
GFGKBAXEDKXEDL-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3CCN2CC3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3CCN2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-tert-butyl-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11464683.png)
![2-methoxy-3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11464688.png)

![4-Ethenyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B11464705.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11464710.png)
![Ethyl 7-amino-3-(4-methoxyphenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11464716.png)
![2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide](/img/structure/B11464726.png)
![3-(4-fluorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11464734.png)
![N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B11464740.png)
![3-Phenyl-7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one](/img/structure/B11464749.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464763.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11464777.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11464779.png)
![7,8-dimethoxy-2-[3-(propan-2-yloxy)propyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11464786.png)
